molecular formula C10H11NO4 B14244733 Ethenyl 2,6-dimethoxypyridine-3-carboxylate CAS No. 514805-60-8

Ethenyl 2,6-dimethoxypyridine-3-carboxylate

Cat. No.: B14244733
CAS No.: 514805-60-8
M. Wt: 209.20 g/mol
InChI Key: LOOCWPORICKSME-UHFFFAOYSA-N
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Description

Ethenyl 2,6-dimethoxypyridine-3-carboxylate is a chemical compound with the molecular formula C10H11NO4 It is a derivative of pyridine, featuring both ethenyl and carboxylate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethenyl 2,6-dimethoxypyridine-3-carboxylate typically involves the esterification of 2,6-dimethoxypyridine-3-carboxylic acid with an appropriate vinyl alcohol derivative. The reaction is usually carried out under acidic conditions to facilitate the esterification process. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethenyl 2,6-dimethoxypyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethenyl group may yield 2,6-dimethoxypyridine-3-carboxylic acid, while reduction may produce 2,6-dimethoxypyridine-3-ethylcarboxylate.

Scientific Research Applications

Ethenyl 2,6-dimethoxypyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethenyl 2,6-dimethoxypyridine-3-carboxylate involves its interaction with specific molecular targets. The ethenyl group allows for conjugation with other molecules, facilitating its incorporation into larger structures. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,6-dimethoxypyridine-3-carboxylate
  • 2,6-Dimethoxypyridine-3-carboxylic acid

Uniqueness

Ethenyl 2,6-dimethoxypyridine-3-carboxylate is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for various applications in research and industry.

Properties

CAS No.

514805-60-8

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

ethenyl 2,6-dimethoxypyridine-3-carboxylate

InChI

InChI=1S/C10H11NO4/c1-4-15-10(12)7-5-6-8(13-2)11-9(7)14-3/h4-6H,1H2,2-3H3

InChI Key

LOOCWPORICKSME-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)C(=O)OC=C)OC

Origin of Product

United States

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